molecular formula C26H25N3O3S2 B11324666 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methylbenzamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methylbenzamide

Cat. No.: B11324666
M. Wt: 491.6 g/mol
InChI Key: BEUXQOIWNPBFTG-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methylbenzamide typically involves a multi-step process One common method starts with the preparation of the benzothiazole core, which is then functionalized with a piperidine moiety

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Functionalization with Piperidine: The benzothiazole core is then reacted with piperidine in the presence of a suitable base to introduce the piperidine moiety.

    Introduction of Sulfonyl and Benzamide Groups: The final step involves the reaction of the functionalized benzothiazole with sulfonyl chloride and 4-methylbenzoyl chloride to introduce the sulfonyl and benzamide groups, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may result in the formation of alcohols or alkanes.

Scientific Research Applications

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
  • 3-(Piperazin-1-yl)-1,2-benzothiazole
  • N-[4-[[4-(2-benzothiazolyl)-1-piperidinyl]sulfonyl]phenyl]acetamide

Uniqueness

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-methylbenzamide

InChI

InChI=1S/C26H25N3O3S2/c1-18-6-8-19(9-7-18)25(30)27-21-10-12-22(13-11-21)34(31,32)29-16-14-20(15-17-29)26-28-23-4-2-3-5-24(23)33-26/h2-13,20H,14-17H2,1H3,(H,27,30)

InChI Key

BEUXQOIWNPBFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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